(4-Dimethylamino-benzyl)-thiazol-2-yl-amine
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Overview
Description
(4-Dimethylamino-benzyl)-thiazol-2-yl-amine is a chemical compound that features a thiazole ring substituted with a 4-dimethylaminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylamino-benzyl)-thiazol-2-yl-amine typically involves the reaction of 4-dimethylaminobenzyl chloride with thiazol-2-yl-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylamino-benzyl)-thiazol-2-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(4-Dimethylamino-benzyl)-thiazol-2-yl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4-Dimethylamino-benzyl)-thiazol-2-yl-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzyl Alcohol: Shares the dimethylamino group but differs in the functional group attached to the benzyl ring.
4-(Dimethylamino)benzyl Chloride: Similar structure but with a chloride substituent instead of the thiazole ring.
Thiazol-2-yl-amine: Contains the thiazole ring but lacks the dimethylaminobenzyl group.
Uniqueness
(4-Dimethylamino-benzyl)-thiazol-2-yl-amine is unique due to the combination of the thiazole ring and the 4-dimethylaminobenzyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-8H,9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADRURKVERBSNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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